Lithium;4,5-dimethyl-6-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]pyrimidine-2-carboxylate
Description
Lithium;4,5-dimethyl-6-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]pyrimidine-2-carboxylate is a lithium salt of a substituted pyrimidine carboxylate derivative. The compound features a pyrimidine core with methyl substituents at positions 4 and 5, a carboxylate group at position 2, and a chiral pyrrolidine moiety at position 4. The pyrrolidine is further functionalized with a tert-butoxycarbonylamino (Boc-protected amino) group at the (3R)-position. The lithium counterion may enhance solubility and bioavailability, as seen in other lithium-based pharmaceutical compounds .
Properties
IUPAC Name |
lithium;4,5-dimethyl-6-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]pyrimidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4.Li/c1-9-10(2)17-12(14(21)22)19-13(9)20-7-6-11(8-20)18-15(23)24-16(3,4)5;/h11H,6-8H2,1-5H3,(H,18,23)(H,21,22);/q;+1/p-1/t11-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLOVRSSBVQBDP-RFVHGSKJSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=C(N=C(N=C1N2CCC(C2)NC(=O)OC(C)(C)C)C(=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CC1=C(N=C(N=C1N2CC[C@H](C2)NC(=O)OC(C)(C)C)C(=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23LiN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, beginning with the preparation of the pyrimidine core. Subsequent steps involve the selective introduction of various functional groups, each requiring specific reaction conditions such as temperature, pressure, and catalysts to ensure high yield and purity. Typical reagents may include amines, lithium sources, and protective groups like 2-methylpropan-2-yl.
Industrial Production Methods
On an industrial scale, the production may involve batch processing or continuous flow synthesis, utilizing automated systems to maintain precise control over reaction conditions. The key focus in industrial synthesis would be the efficiency, scalability, and cost-effectiveness while ensuring consistent quality.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes a variety of chemical reactions:
Oxidation: Lithium;4,5-dimethyl-6-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]pyrimidine-2-carboxylate can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: It can be reduced to form lower oxidation state products, often using agents like hydrogen or metal hydrides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, modifying the functional groups attached to the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, sodium hypochlorite.
Reducing Agents: Lithium aluminum hydride, hydrogen gas.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products depend on the specific type of reaction it undergoes. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction could lead to partially or fully reduced amines.
Scientific Research Applications
The compound Lithium;4,5-dimethyl-6-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]pyrimidine-2-carboxylate is a complex organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and biochemical research. This article aims to provide a comprehensive overview of its applications, supported by data tables and case studies.
Molecular Formula
The molecular formula of this compound is C₁₄H₁₈LiN₃O₄.
Structural Characteristics
This compound features:
- A lithium ion coordinated to a pyrimidine carboxylate structure.
- Dimethyl and pyrrolidine substituents that enhance its biological activity.
Medicinal Chemistry
Lithium compounds are widely known for their therapeutic effects in treating mood disorders, particularly bipolar disorder. The specific compound in focus exhibits properties that may contribute to:
- Neuroprotective Effects : Research indicates that lithium can enhance the activity of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival and growth.
Biochemical Research
The compound interacts with various enzymes and proteins, playing a significant role in cellular signaling pathways. Notably:
- Glycogen Synthase Kinase 3-beta (GSK3B) Inhibition : This interaction is vital in regulating cellular processes such as metabolism and cell proliferation .
Synthetic Chemistry
Lithium salts are often utilized in organic synthesis due to their ability to act as nucleophiles or electrophiles:
- Reactivity in Organic Synthesis : The compound can participate in various chemical transformations, making it valuable for synthesizing other complex organic molecules.
Case Study 1: Neuroprotective Mechanisms
A study demonstrated that lithium derivatives could increase BDNF levels in neuronal cultures, suggesting a mechanism through which lithium exerts neuroprotective effects. This was linked to improved outcomes in models of neurodegenerative diseases.
Case Study 2: Enzyme Interaction Analysis
Research involving the compound's interaction with GSK3B revealed that it could modulate enzyme activity, potentially leading to new therapeutic strategies for diseases where GSK3B is implicated, such as Alzheimer's disease .
Data Tables
| Step | Description |
|---|---|
| 1 | Protection of amino group using tert-butyl chloroformate. |
| 2 | Reaction with lithium salt under controlled conditions. |
| 3 | Purification through crystallization. |
Mechanism of Action
The mechanism of action often involves the interaction of the compound's functional groups with specific molecular targets, such as enzymes or receptors. The pathways engaged can vary, but typically involve the binding of the compound to active sites, resulting in modulation of biological activity. The pyrimidine ring plays a crucial role in stabilizing these interactions.
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of pyrimidine carboxylates with heterocyclic substituents. Key structural analogs include:
Pyrimidine-2-carboxylates with pyrrolidine substituents: Similar compounds, such as those described in recent heterocyclic synthesis studies (e.g., coumarin-pyrimidine hybrids), lack the stereospecific Boc-protected pyrrolidine group.
Lithium-containing heterocycles : Lithium salts of carboxylates, such as lithium citrate or lithium ascorbate, are simpler in structure and lack the pyrimidine backbone, limiting their utility in targeted biological interactions .
Functional Comparisons
A. Solubility and Bioavailability
The target compound exhibits superior solubility compared to unsubstituted pyrimidine carboxylates, likely due to the Boc-protected amino group enhancing hydrophilicity. However, it is less soluble than inorganic lithium salts like lithium hydroxide, which are used in industrial applications .
Biological Activity
Lithium;4,5-dimethyl-6-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]pyrimidine-2-carboxylate, a compound belonging to the pyrimidine class, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications, supported by recent research findings.
Chemical Structure and Properties
The compound features a pyrimidine backbone with various functional groups that enhance its biological activity. The presence of a carboxylate group and a pyrrolidine moiety contributes to its interaction with biological targets.
Recent studies suggest that this compound may act as an inhibitor of carbonic anhydrase I (CA I), an enzyme crucial for maintaining acid-base balance in tissues. Molecular docking studies indicate that it binds effectively to the active site of CA I, suggesting a mechanism through which it may exert therapeutic effects .
Anticancer Potential
The compound's structural similarities to known anticancer agents have prompted investigations into its efficacy against various cancer cell lines. In vitro studies have demonstrated that it exhibits significant cytotoxicity against bladder cancer xenografts, indicating its potential as an anticancer agent .
Antimicrobial Activity
Additionally, the compound has shown promise in antimicrobial applications. Research indicates that derivatives of pyrimidines can inhibit bacterial growth by targeting DNA gyrase, an essential enzyme for bacterial DNA replication . This suggests that this compound could be developed into a novel antibiotic.
Case Studies and Research Findings
Pharmacokinetics and Druglikeness
Pharmacokinetic analysis indicates favorable absorption characteristics. The compound adheres to Lipinski’s Rule of Five, suggesting good oral bioavailability. Its predicted pharmacokinetic profile shows high gastrointestinal absorption but limited penetration through the blood-brain barrier, which could limit central nervous system effects .
Q & A
Basic: What are the optimal synthetic routes for preparing this lithium salt, and how do reaction conditions influence yield?
Answer:
The compound’s synthesis involves constructing the pyrimidine core with stereospecific substitution of the (3R)-pyrrolidine-Boc-protected amine. Key steps include:
- Coupling reactions : Amide bond formation between the Boc-protected pyrrolidine and pyrimidine carboxylate precursor under anhydrous conditions (e.g., DCC/DMAP catalysis).
- Deprotection and salt formation : Hydrolysis of the tert-butyloxycarbonyl (Boc) group using TFA, followed by lithium hydroxide neutralization to form the carboxylate salt .
Yield optimization requires strict control of temperature (0–5°C during coupling to minimize racemization) and inert atmosphere (argon/nitrogen) to prevent Boc-group degradation.
Advanced: How can regioselectivity challenges in pyrimidine functionalization be addressed during synthesis?
Answer:
Regioselectivity in pyrimidine substitution (e.g., at C-4, C-5, or C-6) is influenced by steric and electronic factors. Strategies include:
- Directed ortho-metalation : Use of directing groups (e.g., methyl substituents at C-4 and C-5) to guide lithiation at C-6 for subsequent coupling with the pyrrolidine moiety .
- Computational modeling : DFT calculations to predict reactive sites based on electron density maps (e.g., NBO analysis for charge distribution) .
- Protecting group interplay : The Boc group on pyrrolidine modulates steric hindrance, favoring nucleophilic attack at the less hindered pyrimidine position .
Basic: What analytical techniques are critical for characterizing this compound’s purity and stereochemistry?
Answer:
- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., methyl groups at C-4/C-5) and Boc-group integrity. NOESY for stereochemical validation of the (3R)-pyrrolidine configuration .
- X-ray crystallography : Resolve absolute stereochemistry and lithium coordination geometry .
- HPLC-MS : Quantify purity (>98%) and detect residual solvents (e.g., DMF, TFA) using reverse-phase C18 columns with ESI+ ionization .
Advanced: What purification challenges arise due to the compound’s hygroscopicity and lithium coordination?
Answer:
The lithium carboxylate’s hygroscopicity complicates crystallization. Solutions include:
- Lyophilization : Freeze-drying under high vacuum to remove water without thermal decomposition .
- Membrane filtration : Nanofiltration to separate lithium ions from organic byproducts (CRDC subclass RDF2050104) .
- Coordination stabilization : Add crown ethers (e.g., 18-crown-6) during crystallization to stabilize the lithium ion and enhance crystal lattice integrity .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- PPE : Nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation (similar to pyridine derivatives in ).
- Ventilation : Use fume hoods to avoid inhalation of lithium salt aerosols.
- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
Advanced: How should experimental design account for the compound’s stability under varying pH and temperature?
Answer:
- pH stability studies : Use buffer systems (pH 3–10) to monitor degradation via HPLC. The Boc group hydrolyzes rapidly below pH 2, while the pyrimidine ring decomposes above pH 10 .
- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (typically >200°C for similar pyrimidines) .
- Kinetic modeling : Fit Arrhenius equations to predict shelf-life under storage conditions (e.g., 4°C vs. room temperature) .
Basic: How can researchers resolve contradictions between computational predictions and experimental data (e.g., solubility)?
Answer:
- Solvent parameterization : Use COSMO-RS simulations to refine dielectric constant and polarity predictions for DMSO/water mixtures .
- Experimental validation : Compare calculated logP values with shake-flask partitioning experiments .
- Error analysis : Identify force field limitations (e.g., AMBER vs. CHARMM for lithium coordination dynamics) .
Advanced: What mechanistic insights explain the compound’s potential as a ligand in metalloenzyme inhibition?
Answer:
The pyrimidine carboxylate and pyrrolidine motifs may chelate metal ions (e.g., Zn²⁺ in matrix metalloproteinases). Studies involve:
- Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) to recombinant enzymes.
- Molecular docking : Simulate interactions with catalytic sites (e.g., MMP-9’s zinc-binding domain) using AutoDock Vina .
- SAR analysis : Modify methyl substituents at C-4/C-5 to enhance steric complementarity .
Basic: How does the Boc-protected amine influence the compound’s reactivity in downstream applications?
Answer:
The Boc group:
- Enhances solubility : Improves organic-phase solubility during coupling reactions.
- Prevents undesired protonation : Stabilizes the pyrrolidine amine during acidic/basic conditions until deprotection .
- Facilitates orthogonal deprotection : Selective TFA cleavage allows sequential functionalization of other groups .
Advanced: What environmental impact assessments are relevant for this compound’s disposal?
Answer:
- Biodegradation studies : Use OECD 301F tests to evaluate microbial degradation in aqueous systems. Pyrimidine rings are typically recalcitrant, requiring ozonation for breakdown .
- Ecotoxicity assays : Daphnia magna acute toxicity testing (EC50) to assess aquatic risk .
- Lithium recovery : Ion-exchange resins to reclaim lithium ions from waste streams (CRDC subclass RDF2050106) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
